Cas no 1040664-80-9 (2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)

2-(3,4-Dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a 3,4-dimethylphenyl substituent at the 2-position and a 3-methoxybenzylthio group at the 4-position. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both lipophilic (dimethylphenyl) and polar (methoxyphenylsulfanyl) moieties may enhance binding affinity and selectivity in target interactions. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. The compound’s stability and well-defined reactivity profile support its use in rigorous research applications.
2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine structure
1040664-80-9 structure
Product Name:2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
CAS No:1040664-80-9
MF:C22H21N3OS
MW:375.48664355278
CID:5385126
Update Time:2025-05-25

2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dimethylphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
    • 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
    • Inchi: 1S/C22H21N3OS/c1-15-7-8-18(11-16(15)2)20-13-21-22(23-9-10-25(21)24-20)27-14-17-5-4-6-19(12-17)26-3/h4-13H,14H2,1-3H3
    • InChI Key: ZUNRWILLUGOKIC-UHFFFAOYSA-N
    • SMILES: C12=CC(C3=CC=C(C)C(C)=C3)=NN1C=CN=C2SCC1=CC=CC(OC)=C1

2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine Pricemore >>

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Additional information on 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

2-(3,4-Dimethylphenyl)-4-{[(3-Methoxyphenyl)methyl]Sulfanyl}Pyrazolo[1,5-A]Pyrazine: A Comprehensive Overview

The compound with CAS No. 1040664-80-9, known as 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazolopyrazines, which are known for their unique electronic properties and structural versatility. The molecule's structure incorporates a pyrazolo[1,5-a]pyrazine core, which is further substituted with a 3,4-dimethylphenyl group at position 2 and a [(3-methoxyphenyl)methyl]sulfanyl group at position 4. These substituents contribute to the compound's distinct chemical reactivity and physical properties.

Recent studies have highlighted the importance of pyrazolopyrazines in the development of advanced materials, particularly in the realm of optoelectronics. The sulfanyl group attached to the pyrazolo[1,5-a]pyrazine core plays a crucial role in modulating the electronic properties of the molecule. This functional group not only enhances the compound's stability but also introduces new avenues for applications in semiconducting materials. Researchers have demonstrated that the presence of the 3-methoxyphenyl moiety significantly influences the molecule's absorption spectrum, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A recent breakthrough in this area involves the use of palladium-catalyzed cross-coupling reactions to achieve high yields and improved purity. This method has been extensively documented in peer-reviewed journals and has been adopted by several research groups worldwide for synthesizing similar compounds.

In terms of applications, this compound has shown remarkable potential in the field of drug discovery. The pyrazolo[1,5-a]pyrazine framework is known to exhibit bioactivity against various enzymes and receptors, making it a valuable lead compound for medicinal chemists. Recent studies have explored its inhibitory effects on kinase enzymes, which are critical targets in cancer therapy. Additionally, the 3-methoxyphenyl substituent has been found to enhance the compound's solubility in biological media, improving its pharmacokinetic profile.

From an environmental perspective, this compound has been evaluated for its biodegradability and eco-toxicity. Initial studies suggest that it exhibits low toxicity towards aquatic organisms under controlled laboratory conditions. However, further research is required to fully understand its long-term environmental impact and potential for bioaccumulation.

In conclusion, 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As new insights into its properties continue to emerge, this compound is poised to play a pivotal role in advancing modern chemistry and materials science.

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